molecular formula C20H24ClN3O3S B2598006 N-(2-(dimethylamino)ethyl)-N-(4-methoxybenzo[d]thiazol-2-yl)-2-phenoxyacetamide hydrochloride CAS No. 1216520-38-5

N-(2-(dimethylamino)ethyl)-N-(4-methoxybenzo[d]thiazol-2-yl)-2-phenoxyacetamide hydrochloride

Cat. No.: B2598006
CAS No.: 1216520-38-5
M. Wt: 421.94
InChI Key: AHCVSWZSWYLTGN-UHFFFAOYSA-N
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Description

N-(2-(dimethylamino)ethyl)-N-(4-methoxybenzo[d]thiazol-2-yl)-2-phenoxyacetamide hydrochloride is a synthetic organic compound that belongs to the class of amides. This compound is characterized by the presence of a dimethylaminoethyl group, a methoxybenzo[d]thiazolyl group, and a phenoxyacetamide moiety. It is typically used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(dimethylamino)ethyl)-N-(4-methoxybenzo[d]thiazol-2-yl)-2-phenoxyacetamide hydrochloride generally involves multiple steps:

    Formation of the benzo[d]thiazole ring: This can be achieved by the cyclization of 2-aminothiophenol with a suitable carboxylic acid derivative.

    Introduction of the methoxy group: The methoxy group can be introduced via methylation of the hydroxyl group on the benzothiazole ring.

    Attachment of the dimethylaminoethyl group: This step involves the alkylation of the amine group with a dimethylaminoethyl halide.

    Formation of the phenoxyacetamide moiety: This can be done by reacting phenoxyacetic acid with a suitable amine to form the amide bond.

    Hydrochloride formation: The final compound is converted to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to improve yield and purity. This can include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(2-(dimethylamino)ethyl)-N-(4-methoxybenzo[d]thiazol-2-yl)-2-phenoxyacetamide hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can lead to the formation of amines or alcohols.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the aromatic rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like halogens, alkyl halides, or sulfonyl chlorides can be used under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.

Scientific Research Applications

N-(2-(dimethylamino)ethyl)-N-(4-methoxybenzo[d]thiazol-2-yl)-2-phenoxyacetamide hydrochloride is used in various scientific research fields, including:

    Chemistry: As a reagent or intermediate in organic synthesis.

    Biology: In studies involving enzyme inhibition or receptor binding.

    Industry: Used in the development of new materials or chemical processes.

Mechanism of Action

The mechanism of action of N-(2-(dimethylamino)ethyl)-N-(4-methoxybenzo[d]thiazol-2-yl)-2-phenoxyacetamide hydrochloride involves its interaction with specific molecular targets. This can include binding to enzymes, receptors, or other proteins, leading to modulation of their activity. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-(dimethylamino)ethyl)-N-(4-methoxyphenyl)-2-phenoxyacetamide hydrochloride
  • N-(2-(dimethylamino)ethyl)-N-(4-methoxybenzo[d]thiazol-2-yl)-2-phenylacetamide hydrochloride

Uniqueness

N-(2-(dimethylamino)ethyl)-N-(4-methoxybenzo[d]thiazol-2-yl)-2-phenoxyacetamide hydrochloride is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it valuable for specific research applications where other similar compounds may not be as effective.

Properties

IUPAC Name

N-[2-(dimethylamino)ethyl]-N-(4-methoxy-1,3-benzothiazol-2-yl)-2-phenoxyacetamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23N3O3S.ClH/c1-22(2)12-13-23(18(24)14-26-15-8-5-4-6-9-15)20-21-19-16(25-3)10-7-11-17(19)27-20;/h4-11H,12-14H2,1-3H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AHCVSWZSWYLTGN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCN(C1=NC2=C(C=CC=C2S1)OC)C(=O)COC3=CC=CC=C3.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24ClN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

421.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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